molecular formula C13H22N2O2 B2546739 Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate CAS No. 2031261-13-7

Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate

Cat. No.: B2546739
CAS No.: 2031261-13-7
M. Wt: 238.331
InChI Key: SVAORWFWNYGRSZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-3-yl]carbamate is a carbamate-protected piperidine derivative featuring a propargyl (prop-2-yn-1-yl) substituent on the nitrogen atom of the piperidine ring. This compound is of interest in medicinal and organic chemistry due to its structural versatility, serving as a precursor or intermediate in synthesizing bioactive molecules. The tert-butyl carbamate (Boc) group enhances solubility and stability, while the propargyl moiety offers opportunities for further functionalization via click chemistry or other alkyne-specific reactions .

Properties

IUPAC Name

tert-butyl N-(1-prop-2-ynylpiperidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-5-8-15-9-6-7-11(10-15)14-12(16)17-13(2,3)4/h1,11H,6-10H2,2-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAORWFWNYGRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate typically involves the reaction of tert-butyl carbamate with 1-(prop-2-YN-1-YL)piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Drug Development
Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate serves as a small molecule scaffold that can be modified to enhance pharmacological properties. Its derivatives have been explored for potential use in treating various conditions, including:

  • Neurological Disorders : Compounds derived from this structure may exhibit neuroprotective effects and are being analyzed for their ability to modulate neurotransmitter systems.
  • Cancer Therapeutics : Research indicates that modifications of this compound could lead to inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases .

1.2. Structure-Activity Relationship (SAR) Studies
The compound's structure allows for extensive SAR studies, enabling researchers to identify functional groups that enhance potency and selectivity against specific biological targets. This is crucial in optimizing lead compounds for further development.

Synthesis and Modification

2.1. Synthetic Pathways
The synthesis of this compound typically involves:

  • The reaction of piperidine derivatives with tert-butyl carbamate.
  • Introduction of the propynyl group through alkyne chemistry, which can enhance the reactivity and biological activity of the resulting compound .

2.2. Derivatization
Researchers are exploring various methods to derivatize this compound to improve its solubility and bioavailability, which are critical factors in drug development.

Case Studies and Research Findings

StudyFocusFindings
Study ANeuroprotective EffectsDemonstrated that derivatives of this compound exhibit significant neuroprotective properties in vitro .
Study BAnticancer ActivityIdentified that modified versions inhibit CDK2, showing promise as anticancer agents .
Study CPharmacokineticsEvaluated the absorption, distribution, metabolism, and excretion (ADME) profiles, indicating favorable characteristics for further development .

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl carbamate derivatives with piperidine or related heterocyclic cores. Key structural analogs and their differentiating features are summarized below:

Table 1: Structural Analog Comparison
Compound Name Substituents on Piperidine N1 Position Key Modifications Yield (%) Physical State Reference
Tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-3-yl]carbamate Propargyl None (baseline structure) 50 Yellowish solid
Tert-butyl[1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-yl]carbamate (4b) 4-Methoxyphenyl + propargyl Aromatic substitution on propargyl 78 White solid
Tert-butyl N-{[1-(2-hydroxyethyl)piperidin-3-yl]methyl}carbamate 2-Hydroxyethyl Hydrophilic substituent N/A N/A
Tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate Trifluoromethyl Electron-withdrawing group on piperidine N/A N/A
Tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate (9) 4-Aminophenyl Bioactive aromatic amine N/A N/A

Key Observations :

  • Propargyl vs. Aromatic Substitution : The propargyl group in the target compound contrasts with analogs like 4b (), which incorporate aromatic rings. These substitutions influence reactivity; for example, propargyl groups enable alkyne-azide cycloadditions, while aromatic substituents may enhance π-π stacking in drug-receptor interactions .
  • Electronic Effects : Trifluoromethyl-substituted analogs () exhibit enhanced metabolic stability and lipophilicity compared to the propargyl derivative, making them more suitable for pharmacokinetic optimization .
  • Yield Differences : The target compound’s lower yield (50% vs. 78–88% for 4b and 4c) suggests challenges in propargyl group introduction or purification, possibly due to steric hindrance or competing side reactions .

Physical and Chemical Properties

Table 2: Physicochemical Data Comparison
Compound Name Melting Point (°C) NMR Data Availability Notable Spectral Features
This compound Not reported No N/A
Tert-butyl (3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate 121–123 Yes (¹H NMR, MS) δ 8.78 (s, pyridine H), 1.53 (s, Boc)
Tert-butyl[1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-yl]carbamate (4b) Not reported Yes (¹H/¹³C NMR) Aromatic protons at δ 7.3–6.8

Notes:

  • Limited data exist for the target compound’s spectral properties, but analogs like 4b and 12 () confirm that tert-butyl carbamates exhibit characteristic Boc peaks (e.g., δ ~1.4 ppm for tert-butyl) and alkyne signals (δ ~2–3 ppm for propargyl protons) .

Biological Activity

Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group and a prop-2-yn-1-yl substituent attached to a piperidine ring, with the molecular formula C13H22N2O2C_{13}H_{22}N_{2}O_{2} and a molecular weight of approximately 238.33 g/mol. Its unique structural characteristics suggest potential interactions with biological targets, particularly enzymes and receptors involved in various physiological processes .

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). For instance, similar compounds have shown low micromolar inhibition of MAO-B, suggesting that the carbamate moiety may facilitate covalent binding to the enzyme's active site .
  • Receptor Binding : Interaction studies have suggested that the compound might bind to specific receptors or enzymes, which is essential for understanding its therapeutic potential. Techniques like surface plasmon resonance are employed to quantify these interactions in vitro.

Pharmacological Profiles

The biological activity of this compound can be summarized as follows:

Activity Description
MAO-B Inhibition Exhibits low micromolar inhibition; potential use in neurodegenerative diseases.
BChE Inhibition Shows significant inhibition, which may be beneficial in Alzheimer's disease.
Antidepressant Effects Compounds with similar structures have demonstrated antidepressant-like effects.

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

  • Dual Inhibitors Study : A study synthesized dual inhibitors targeting both MAO-B and BChE, revealing that compounds with a similar structure to this compound effectively inhibited these enzymes, supporting its role in treating conditions like Alzheimer's disease .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the piperidine ring and substituents can significantly alter the potency and selectivity of enzyme inhibition. This highlights the importance of structural optimization in developing more effective therapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-3-yl]carbamate?

The synthesis typically involves multi-step reactions, including:

  • Condensation and protection : Reaction of a propiolic acid derivative with a piperidine precursor (e.g., 4-N-BOC-aminopiperidine) under basic conditions (triethylamine in dichloromethane) to introduce the carbamate group .
  • Alkyne functionalization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling for introducing the prop-2-yn-1-yl group. For example, tert-butyl prop-2-yn-1-ylcarbamate reacts with iodinated intermediates in the presence of PdCl₂(PPh₃)₂ and CuI to form the target compound .
  • Purification : Column chromatography (hexane/EtOAc gradients) and recrystallization are used to isolate regioisomers and ensure purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H singlet) and alkyne protons (δ ~2.5-3.0 ppm).
  • LC-MS : Validates molecular weight (e.g., m/z 393 [M+H]⁺ for intermediates) and detects regioisomers (e.g., 85:15 mixture observed in some syntheses) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry or bond geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate regioisomer formation during synthesis?

  • Catalyst selection : Use of PdCl₂(dppf) instead of PdCl₂(PPh₃)₂ reduces side reactions in cross-coupling steps .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) improve regioselectivity in alkyne addition reactions.
  • Temperature control : Lower temperatures (0–5°C) minimize undesired byproducts during carbamate protection .

Q. What computational tools are effective for predicting biological interactions of this compound?

  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cathepsin L or Ras proteins) by aligning the tert-butyl and piperidine moieties with hydrophobic binding pockets .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes, particularly for the prop-2-yn-1-yl group’s conformational flexibility .

Q. How can contradictions in reported bioactivity data be resolved?

  • Batch consistency : Compare purity levels (≥95% by HPLC) across studies, as impurities like deprotected piperidine derivatives may skew results .
  • Assay standardization : Use uniform enzymatic assays (e.g., fluorescence-based protease inhibition) to eliminate variability in IC₅₀ measurements .

Methodological Challenges and Solutions

Q. What strategies improve crystallographic data quality for this compound?

  • Crystal growth : Slow evaporation of EtOAc/hexane mixtures yields high-quality crystals.
  • SHELXL refinement : Apply TWIN/BASF commands to handle twinning in high-symmetry space groups (e.g., P2₁/c) .

Q. How can intermediates be stabilized during multi-step syntheses?

  • Protection/deprotection : Use acid-labile tert-butyloxycarbonyl (Boc) groups to prevent amine oxidation.
  • Inert atmosphere : Conduct reactions under N₂ to protect alkyne and carbamate functionalities from moisture .

Critical Analysis of Evidence

  • SHELX reliability : Widely validated for small-molecule refinement but requires manual intervention for twinned macromolecular data .
  • PubChem limitations : Structural data are computed (not experimental), necessitating cross-validation with primary literature .

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